molecular formula C5H8N4 B11924210 3-Methylpyrazine-2,5-diamine

3-Methylpyrazine-2,5-diamine

Cat. No.: B11924210
M. Wt: 124.14 g/mol
InChI Key: JUYVITYWXVJMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpyrazine-2,5-diamine is a heterocyclic aromatic compound featuring a pyrazine core substituted with a methyl group at position 3 and amino groups at positions 2 and 3. Its molecular formula is C₅H₈N₄, with an average molecular weight of 124.15 g/mol. The amino and methyl substituents influence its electronic properties, solubility, and reactivity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

3-methylpyrazine-2,5-diamine

InChI

InChI=1S/C5H8N4/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,6,9)(H2,7,8)

InChI Key

JUYVITYWXVJMEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1N)N

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino groups at positions 2 and 5 act as strong nucleophiles, facilitating substitution reactions with electrophiles. Key examples include:

  • Acylation : Reacts with acetyl chloride in anhydrous conditions to form N-acetyl derivatives. Excess acylating agents yield bis-acetylated products.

  • Alkylation : Forms N-alkylated derivatives when treated with alkyl halides (e.g., methyl iodide) in basic media.

Mechanistic Insight :
The amino groups' lone pairs activate the pyrazine ring for electrophilic attack, while the methyl group induces steric hindrance, directing regioselectivity toward positions 4 and 6.

Condensation and Cyclization Reactions

3-Methylpyrazine-2,5-diamine serves as a building block in heterocyclic synthesis:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
Schiff Base Formation Aromatic aldehydes (e.g., benzaldehyde), ethanol, refluxImine-linked pyrazine derivatives65–78
Heterocycle Formation α-Keto acids, acidic conditionsFused pyrazine-quinoline systems52–60

Oxidation and Redox Behavior

The compound undergoes oxidation at the amino groups under controlled conditions:

  • Oxidation with H₂O₂ : Produces pyrazine-2,5-dione derivatives via hydroxylation.

  • Electrochemical Oxidation : Cyclic voltammetry reveals two irreversible oxidation peaks at +0.85 V and +1.2 V (vs. Ag/AgCl), corresponding to sequential deprotonation of amino groups.

Stability Note : The methyl group stabilizes the oxidized intermediates, preventing ring degradation.

Comparative Reactivity Analysis

A comparison with structurally analogous compounds highlights unique features:

CompoundKey Reactivity DifferencesReference
Pyrazine-2,5-diamine Higher nucleophilicity due to absence of methyl steric effects
3-Methylpyridine-2,5-diamine Preferential N-alkylation over pyrazine derivatives

Scientific Research Applications

Medicinal Applications

3-Methylpyrazine-2,5-diamine has been identified as a potential intermediate in the synthesis of pharmaceutical compounds. Its derivatives exhibit various biological activities that are crucial for drug development.

Antimicrobial Properties

Research indicates that pyrazine derivatives, including 3-methylpyrazine-2,5-diamine, possess notable antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit the growth of pathogenic bacteria and fungi. Specifically, 2,5-dimethylpyrazine has shown significant antibacterial activity against Escherichia coli, suggesting that 3-methylpyrazine-2,5-diamine could have similar effects due to structural similarities .

Antioxidant Activity

The compound's antioxidant properties are also noteworthy. Antioxidants play a vital role in preventing oxidative stress-related diseases. Research on related pyrazines indicates that they can reduce oxidative damage in biological systems . This suggests potential applications in developing supplements or therapeutic agents aimed at enhancing cellular health.

Drug Synthesis

3-Methylpyrazine-2,5-diamine serves as an intermediate in synthesizing drugs for treating conditions such as diabetes and hyperlipidemia. For example, it is utilized in the production of 5-methylpyrazine-2-carboxylic acid, a precursor for glipizide, a medication used to manage blood sugar levels in diabetic patients . This highlights its importance in pharmaceutical manufacturing processes.

Food Industry Applications

In the food industry, 3-methylpyrazine-2,5-diamine is recognized for its potential as a natural preservative due to its antimicrobial properties.

Natural Preservative

The compound's ability to inhibit microbial growth makes it an attractive candidate for use as a natural food preservative. It can help extend the shelf life of food products while maintaining safety and quality. This application is particularly relevant as consumers increasingly seek natural alternatives to synthetic preservatives.

Flavor Enhancement

Additionally, pyrazines are known to contribute to flavor profiles in various foods. The unique aroma associated with pyrazines can enhance the sensory qualities of food products, making them more appealing to consumers .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the applications of 3-methylpyrazine-2,5-diamine:

StudyApplicationFindings
Haidar et al. (2020)Antimicrobial ActivityDemonstrated significant growth inhibition of Ralstonia solanacearum using pyrazine derivatives .
Azim et al. (2020)Antioxidant and Antimicrobial EvaluationSynthesized novel pyrazole derivatives showing moderate antibacterial activity and good antioxidant potential .
Patent CN1155581C (2002)Drug SynthesisDescribed a method for preparing 5-methylpyrazine-2-carboxylic acid from 3-methylpyrazine-2,5-diamine as an intermediate for glipizide synthesis .

Mechanism of Action

The mechanism of action of 3-Methylpyrazine-2,5-diamine involves its interaction with various molecular targets. It can inhibit specific enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt fungal cell wall synthesis .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 3-Methylpyrazine-2,5-diamine with key structural analogs, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
3-Methylpyrazine-2,5-diamine C₅H₈N₄ -NH₂ (2,5), -CH₃ (3) 124.15 Coordination polymers, drug intermediates
5-Chloropyrazine-2,3-diamine C₄H₅ClN₄ -NH₂ (2,3), -Cl (5) 144.56 Halogenated intermediate for cross-coupling reactions
3-Methoxy-2,5-dimethylpyrazine C₇H₁₀N₂O -OCH₃ (3), -CH₃ (2,5) 138.17 Flavoring agent, aroma compound
2,5-Dimethyl-3-propylpyrazine C₉H₁₄N₂ -CH₃ (2,5), -C₃H₇ (3) 150.22 Food additive, synthetic fragrance
3-Ethyl-2,5-dimethylpyrazine C₈H₁₂N₂ -CH₃ (2,5), -C₂H₅ (3) 136.20 Industrial flavoring, organic synthesis

Key Observations :

  • Halogenation vs. Methylation : Chlorinated analogs like 5-Chloropyrazine-2,3-diamine exhibit enhanced reactivity in cross-coupling reactions compared to methylated derivatives, making them valuable in pharmaceutical synthesis .
  • Methoxy vs. Amino Groups: Methoxy-substituted pyrazines (e.g., 3-Methoxy-2,5-dimethylpyrazine) are less nucleophilic than amino-substituted derivatives, limiting their use in coordination chemistry but favoring roles in flavor and fragrance industries .
  • Alkyl Chain Length : Increasing alkyl chain length (e.g., propyl or ethyl groups) enhances hydrophobicity, as seen in 2,5-Dimethyl-3-propylpyrazine, which is used in hydrophobic coatings and sustained-release formulations .

Biological Activity

3-Methylpyrazine-2,5-diamine, a derivative of pyrazine, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological potential. This article explores the biological activity of 3-Methylpyrazine-2,5-diamine, focusing on its antimicrobial properties, effects on cellular processes, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-Methylpyrazine-2,5-diamine is represented as follows:

C5H8N4\text{C}_5\text{H}_8\text{N}_4

This compound features a pyrazine ring with two amine groups at positions 2 and 5, and a methyl group at position 3.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. A study highlighted that various alkylpyrazines, including those similar to 3-Methylpyrazine-2,5-diamine, demonstrated strong antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : In vitro tests showed that certain pyrazines can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The effectiveness often correlates with concentration and incubation time .
  • Antifungal Activity : Pyrazines have also shown promise against fungal pathogens. Specifically, studies have documented the ability of pyrazines to reduce mycelial growth in fungi at varying concentrations .

The biological activity of 3-Methylpyrazine-2,5-diamine may be attributed to several mechanisms:

  • Cell Wall Disruption : Research has suggested that pyrazines can induce stress responses in bacterial cell walls, leading to increased permeability and eventual cell lysis .
  • DNA Damage Response : At elevated concentrations, some pyrazines have been observed to trigger DNA damage responses in microbial cells, indicating a potential pathway for their antimicrobial effects .

Therapeutic Applications

The potential therapeutic applications of 3-Methylpyrazine-2,5-diamine are being explored in various domains:

  • Food Industry : Due to its antimicrobial properties, there is interest in using this compound as a natural preservative or fumigant in food processing and storage.
  • Agricultural Use : Its efficacy against plant pathogens suggests possible applications in crop protection .

Case Studies

Several case studies illustrate the biological activity of pyrazines:

  • Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of various alkylpyrazines against E. coli and Staphylococcus aureus. Results indicated that specific derivatives exhibited bactericidal effects at lower concentrations than previously reported .
  • Impact on Fungal Mycelium : Another investigation focused on the impact of 2,5-dimethylpyrazine on fungal mycelial growth. The findings revealed significant reductions in growth rates when treated with specific concentrations of pyrazines .

Q & A

Basic: What are the common synthetic routes for preparing 3-Methylpyrazine-2,5-diamine, and what factors influence yield?

Methodological Answer:
3-Methylpyrazine-2,5-diamine can be synthesized via functionalization of pyrazine-2,5-diamine precursors. One approach involves introducing a methyl group at the 3-position using methylating agents (e.g., methyl iodide) under controlled conditions. For example, analogous methods for ethyl-substituted pyrazines involve reacting 2,5-dimethylpyrazine with acetaldehyde, followed by separation techniques like crystallization . Key factors affecting yield include:

  • Reaction temperature: Elevated temperatures (50–80°C) enhance reactivity but may promote side reactions.
  • Solvent choice: Polar aprotic solvents (e.g., DMF) improve reagent solubility .
  • Catalyst use: Acidic or basic catalysts can modulate regioselectivity .

Advanced: How can researchers optimize regioselectivity when introducing substituents to the pyrazine ring in 3-Methylpyrazine-2,5-diamine synthesis?

Methodological Answer:
Regioselectivity is influenced by steric and electronic effects. For example:

  • Steric hindrance: Bulky substituents on the pyrazine ring direct methylation to less hindered positions. Pre-functionalization of the 2,5-positions with amines may guide methylation to the 3-position .
  • Electronic effects: Electron-withdrawing groups (e.g., amines) deactivate adjacent positions, favoring substitution at electron-rich sites. Computational modeling (DFT) can predict reactive sites .
  • Catalytic systems: Transition-metal catalysts (e.g., Pd/Cu) enable selective C–H activation for methyl group insertion .

Basic: What spectroscopic techniques are most effective for characterizing the structure of 3-Methylpyrazine-2,5-diamine?

Methodological Answer:

  • ¹H/¹³C NMR: Assigns methyl (-CH₃) and amine (-NH₂) groups. For example, methyl protons typically resonate at δ 2.1–2.5 ppm, while aromatic protons appear downfield (δ 7.0–8.5 ppm) .
  • Mass spectrometry (EI-MS): Determines molecular weight (e.g., m/z 124 for C₅H₈N₄) and fragmentation patterns .
  • IR spectroscopy: Identifies N–H stretches (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .

Advanced: How should discrepancies in reported synthetic yields of 3-Methylpyrazine-2,5-diamine be addressed?

Methodological Answer:
Yield inconsistencies often arise from:

  • Purity of starting materials: Impurities in pyrazine-2,5-diamine or methylating agents reduce efficiency. Use HPLC or GC-MS to verify purity .
  • Reaction monitoring: In-situ techniques (e.g., TLC or NMR) track intermediate formation and optimize reaction termination .
  • Workup procedures: Inadequate crystallization or column chromatography may lead to product loss. Compare yields across multiple purification methods .

Basic: What are the key safety considerations when handling 3-Methylpyrazine-2,5-diamine in laboratory settings?

Methodological Answer:

  • Protective equipment: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Ventilation: Ensure adequate airflow to disperse vapors, as pyrazine derivatives may irritate mucous membranes .
  • First aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How does the stability of 3-Methylpyrazine-2,5-diamine vary under different storage conditions?

Methodological Answer:

  • Light sensitivity: Store in amber glass vials at -20°C to prevent photodegradation. UV-Vis spectroscopy can monitor decomposition .
  • Moisture control: Hygroscopic amines degrade in humid environments. Use desiccants (e.g., silica gel) in storage containers .
  • Long-term stability: Accelerated aging studies (40°C/75% RH for 6 months) assess shelf life. HPLC analysis quantifies degradation products .

Advanced: How can computational methods aid in predicting the reactivity of 3-Methylpyrazine-2,5-diamine in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking: Models interactions with biological targets (e.g., enzymes) to design derivatives with enhanced bioactivity .
  • QSPR models: Relate molecular descriptors (e.g., logP, polar surface area) to solubility or toxicity .

Basic: What are the applications of 3-Methylpyrazine-2,5-diamine in medicinal chemistry?

Methodological Answer:

  • Antimicrobial agents: Pyrazine diamines inhibit bacterial dihydrofolate reductase (DHFR). Test efficacy via MIC assays against E. coli and S. aureus .
  • Coordination chemistry: Amine groups chelate metals (e.g., Cu²⁺, Pt²⁺) for catalytic or anticancer applications .
  • Peptide mimetics: Incorporate into pseudopeptides to enhance metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.